molecular formula C16H16ClNO3 B5001970 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide

5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide

Cat. No. B5001970
M. Wt: 305.75 g/mol
InChI Key: NZFNTHOADHOJFZ-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide, also known as CMMD, is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of benzamides and has been studied for its anti-inflammatory, anti-tumor, and analgesic effects. In

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has also been suggested that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been reported to possess various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells in various cancer types such as breast cancer, lung cancer, and ovarian cancer. Additionally, this compound has been reported to possess analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide in lab experiments include its reported anti-inflammatory, anti-tumor, and analgesic effects. Additionally, the synthesis method for this compound is reliable and has been reported in various scientific publications. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide research. One potential direction is to further investigate its mechanism of action and potential side effects. Additionally, this compound could be studied for its potential use in combination therapy with other anti-inflammatory or anti-cancer drugs. Furthermore, this compound could be studied for its potential use in treating other diseases such as autoimmune diseases and neurodegenerative diseases. Overall, this compound has shown promising potential as a medicinal compound and further research is needed to fully understand its therapeutic properties.

Synthesis Methods

The synthesis of 5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, this compound. This synthesis method has been reported in various scientific publications and is considered reliable.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methoxybenzyl)benzamide has been studied extensively for its potential medicinal properties. It has been reported to possess anti-inflammatory, anti-tumor, and analgesic effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells in various cancer types such as breast cancer, lung cancer, and ovarian cancer. Additionally, this compound has been reported to possess analgesic effects in animal models.

properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-20-14-6-4-3-5-11(14)10-18-16(19)13-9-12(17)7-8-15(13)21-2/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFNTHOADHOJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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